Isomylamine

Beschreibung

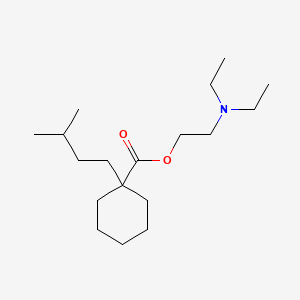

Isomylamine (CAS: 28815-27-2) is a synthetic organic compound classified as a muscle relaxant . Its molecular formula is inconsistently reported across sources: C₁₅H₂₁NO₂ in some references and C₁₈H₃₅NO₂ in others, likely due to variations in salt forms (e.g., hydrochloride: C₁₈H₃₅NO₂·ClH, CAS: 24357-98-0) . Key structural features include a cyclohexane ring substituted with an isopentyl group and a diethylaminoethyl ester moiety, as revealed by its SMILES notation and KEGG DRUG structural data .

Eigenschaften

CAS-Nummer |

28815-27-2 |

|---|---|

Molekularformel |

C18H35NO2 |

Molekulargewicht |

297.5 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl 1-(3-methylbutyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H35NO2/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18/h16H,5-15H2,1-4H3 |

InChI-Schlüssel |

BHSHHNNBVMXJNZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Isobutylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Isobutylamin kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Salpetersäure zu Isoamylnitrosoverbindungen oder Isoamylnitroverbindungen oxidiert werden.

Reduktion: Isobutylamin kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Isoamylalkohol reduziert werden.

Substitution: Isobutylamin kann nucleophile Substitutionsreaktionen mit Alkylhalogeniden eingehen, um sekundäre und tertiäre Amine zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Salpetersäure

Reduktion: Lithiumaluminiumhydrid, Wasserstoffgas mit einem Metallkatalysator

Substitution: Alkylhalogenide, Base (z. B. Natriumhydroxid)

Hauptprodukte

Oxidation: Isoamylnitrosoverbindungen, Isoamylnitroverbindungen

Reduktion: Isoamylalkohol

Substitution: Sekundäre und tertiäre Amine

Wissenschaftliche Forschungsanwendungen

Isobutylamin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Isobutylamin wird als Baustein in der organischen Synthese zur Herstellung verschiedener Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Isobutylamin wurde auf seine Rolle im Darmmikrobiom und seine Auswirkungen auf die kognitive Funktion untersucht.

Medizin: Isobutylamin-Derivate werden bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krankheiten eingesetzt, darunter neurologische Erkrankungen.

Industrie: Isobutylamin wird bei der Herstellung von Kautschukchemikalien, Farbstoffen und Korrosionsschutzmitteln verwendet.

Wirkmechanismus

Isobutylamin übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Im Zusammenhang mit seinen Auswirkungen auf die kognitive Funktion hat sich gezeigt, dass Isobutylamin den S100A8-Signalweg aktiviert, indem es den Transkriptionsregulator p53 an die S100A8-Promotorregion rekrutiert. Diese Aktivierung führt zur Apoptose von Mikrogliazellen, was zu kognitiven Beeinträchtigungen beiträgt.

Analyse Chemischer Reaktionen

Types of Reactions

Isoamylamine undergoes various chemical reactions, including:

Oxidation: Isoamylamine can be oxidized to form isoamyl nitroso compounds or isoamyl nitro compounds using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: Isoamylamine can be reduced to form isoamyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Isoamylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid

Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst

Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products

Oxidation: Isoamyl nitroso compounds, isoamyl nitro compounds

Reduction: Isoamyl alcohol

Substitution: Secondary and tertiary amines

Wissenschaftliche Forschungsanwendungen

Isoamylamine has several scientific research applications:

Chemistry: Isoamylamine is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

Biology: Isoamylamine has been studied for its role in the gut microbiome and its impact on cognitive function.

Medicine: Isoamylamine derivatives are used in the development of drugs for treating various medical conditions, including neurological disorders.

Industry: Isoamylamine is used in the production of rubber chemicals, dyes, and corrosion inhibitors.

Wirkmechanismus

Isoamylamine exerts its effects through various molecular targets and pathways. In the context of its impact on cognitive function, isoamylamine has been shown to activate the S100A8 signaling pathway by recruiting the transcriptional regulator p53 to the S100A8 promoter region. This activation leads to the apoptosis of microglial cells, contributing to cognitive decline .

Vergleich Mit ähnlichen Verbindungen

Isoamylamine (CAS: 107-85-7)

Structural Similarities and Differences :

- Isoamylamine (3-methylbutylamine) is a primary amine with a simple branched-chain structure (C₅H₁₃N), contrasting sharply with Isomylamine’s complex ester-amine architecture .

- Key Properties :

| Property | Isoamylamine | This compound |

|---|---|---|

| Molecular Formula | C₅H₁₃N | C₁₅H₂₁NO₂/C₁₈H₃₅NO₂ |

| Hydrogen Bond Donors | 1 | 1 (amine group) |

| Rotatable Bonds | 2 | >5 (ester and alkyl chains) |

| Aromatic Rings | 0 | 0 |

Functional Differences :

- Isoamylamine is primarily studied for its metabolic pathways (e.g., deamination by monoamine oxidase in liver and heart tissues) , whereas this compound’s ester groups likely enhance its stability and tissue penetration, contributing to its muscle relaxant effects .

Isometheptene (CAS: 503-01-5)

Structural and Functional Contrast :

- Isometheptene (C₉H₁₉N) is a tertiary amine used as an antimigraine agent .

- Key Differences :

- Indication : Isometheptene targets vascular headaches via vasoconstriction, unlike this compound’s neuromuscular focus .

- Complexity : this compound’s larger structure (15–18 carbon atoms vs. 9 in Isometheptene) suggests divergent pharmacokinetic profiles, such as longer half-life or altered receptor binding .

Comparison with Functionally Similar Compounds

Baclofen and Tizanidine (Muscle Relaxants)

While direct comparisons are absent in the provided evidence, this compound’s ester-amine structure contrasts with:

- Baclofen : A GABA-B agonist with a β-chlorophenyl group.

- Tizanidine : An imidazoline derivative targeting α₂-adrenergic receptors.

Inference : this compound’s lack of aromatic or heterocyclic motifs may limit central nervous system penetration, favoring peripheral muscle relaxation .

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.